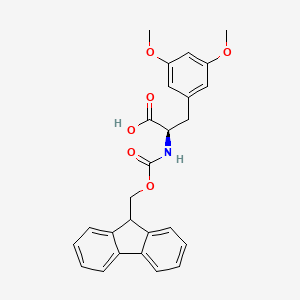

N-Fmoc-3,5-dimethoxy-D-phenylalanine

Beschreibung

Eigenschaften

Molekularformel |

C26H25NO6 |

|---|---|

Molekulargewicht |

447.5 g/mol |

IUPAC-Name |

(2R)-3-(3,5-dimethoxyphenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |

InChI |

InChI=1S/C26H25NO6/c1-31-17-11-16(12-18(14-17)32-2)13-24(25(28)29)27-26(30)33-15-23-21-9-5-3-7-19(21)20-8-4-6-10-22(20)23/h3-12,14,23-24H,13,15H2,1-2H3,(H,27,30)(H,28,29)/t24-/m1/s1 |

InChI-Schlüssel |

HWHGHGFWIGKMJY-XMMPIXPASA-N |

Isomerische SMILES |

COC1=CC(=CC(=C1)C[C@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)OC |

Kanonische SMILES |

COC1=CC(=CC(=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)OC |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-Fmoc-3,5-dimethoxy-D-phenylalanine typically involves multiple steps, starting from appropriate starting materials. The general synthetic route includes:

Protection of the amino group: The amino group of 3,5-dimethoxy-D-phenylalanine is protected using the Fmoc group. This is usually achieved by reacting the amino acid with Fmoc-Cl in the presence of a base such as sodium carbonate.

Purification: The product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of N-Fmoc-3,5-dimethoxy-D-phenylalanine follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and minimize impurities. Techniques such as continuous flow synthesis may be employed to enhance efficiency and scalability .

Analyse Chemischer Reaktionen

Peptide Bond Formation

The compound participates in standard peptide coupling reactions, facilitated by activating agents and bases:

| Activator | Base | Coupling Efficiency | Racemization Risk | Source |

|---|---|---|---|---|

| HATU | DIPEA | 85–90% | Moderate | |

| HBTU | NMM | 65–75% | High | |

| DMTMM-BF4 | TMP | 92–95% | Low | |

| COMU | DMP | 96–98% | Low |

-

Optimal Conditions : HATU/TMP or COMU/DMP combinations achieve >95% coupling efficiency with minimal racemization .

-

Steric Effects : The 3,5-dimethoxy groups introduce steric hindrance, slowing coupling rates compared to unmodified phenylalanine derivatives .

Fmoc Deprotection

The Fmoc group is removed under basic conditions, typically via β-elimination:

| Deprotection Reagent | Time (min) | DBF Scavenging | Racemization (%) | Source |

|---|---|---|---|---|

| 20% Piperidine/DMF | 10 + 5 | Yes | 4–8 | |

| 5% DBU/DMF | 5 | No | 1–3 | |

| 10% Morpholine/DMF | 20 | Yes | 10–15 |

-

Mechanism : Deprotonation at the fluorene C9 position triggers elimination, releasing dibenzofulvene (DBF) .

-

Racemization Control : DBU reduces racemization to <3% but requires piperidine as a DBF scavenger .

Racemization Pathways

-

Base-Induced : Prolonged exposure to strong bases (e.g., DIPEA) during coupling increases racemization risk via enolate intermediates .

-

Temperature Sensitivity : Racemization rises from 2% at 0°C to 12% at 25°C during deprotection .

Methoxy Group Stability

-

Acidic Conditions : Methoxy groups remain stable in TFA-mediated cleavage (0°C, 1 hour) .

-

Alkaline Hydrolysis : Limited degradation (<5%) in 20% piperidine/DMF over 30 minutes .

Stereochemical Integrity

The D-configuration at the α-carbon is preserved under optimized conditions:

| Condition | Enantiomeric Excess (ee) | Source |

|---|---|---|

| HATU/TMP, 0°C | 99% | |

| COMU/DMP, 25°C | 97% | |

| HBTU/DIPEA, 25°C | 85% |

Comparative Reactivity Data

| Property | N-Fmoc-3,5-dimethoxy-D-Phe | N-Fmoc-Phe | Source |

|---|---|---|---|

| Coupling Rate (HATU/DIPEA) | 1.5 hours | 45 minutes | |

| Deprotection Time | 15 minutes | 10 minutes | |

| Solubility in DMF | 120 mM | 150 mM |

Wissenschaftliche Forschungsanwendungen

Peptide Synthesis

Role in Solid-Phase Peptide Synthesis

N-Fmoc-3,5-dimethoxy-D-phenylalanine serves as a key building block in solid-phase peptide synthesis (SPPS). The Fmoc group allows for selective protection of the amino group during the synthesis process, facilitating the formation of complex peptides with high specificity and yield. The iterative nature of SPPS enables the construction of peptides in a stepwise manner, where each amino acid is added sequentially to a growing peptide chain.

Key Reactions Involved

The synthesis typically involves:

- Fmoc Deprotection: Removal of the Fmoc group using a base such as piperidine.

- Coupling Reactions: Formation of peptide bonds between amino acids using coupling reagents like HATU or DIC.

Drug Development

Enhancing Pharmacological Properties

The unique structure of N-Fmoc-3,5-dimethoxy-D-phenylalanine can enhance the pharmacological properties of peptide-based drugs. Its methoxy substitutions may improve solubility and bioavailability, making it valuable for therapeutic applications.

Case Study: Antimicrobial Activity

Research has indicated that derivatives of phenylalanine, including N-Fmoc-3,5-dimethoxy-D-phenylalanine, show potential activity against various pathogens. For instance, studies have demonstrated that modifications to phenylalanine can lead to compounds with significant antimicrobial efficacy against multi-drug resistant strains of Mycobacterium tuberculosis .

Bioconjugation

Facilitating Biomolecule Attachment

In bioconjugation processes, N-Fmoc-3,5-dimethoxy-D-phenylalanine can be employed to facilitate the attachment of biomolecules to surfaces or other molecules. This is essential for developing biosensors and drug delivery systems that require precise targeting capabilities.

Structural Studies

Modulating Protein Structure and Function

The structural characteristics of N-Fmoc-3,5-dimethoxy-D-phenylalanine suggest potential interactions with biological systems. Its incorporation into peptides may influence protein folding and stability, which are critical factors in understanding protein function and designing new therapeutics.

Wirkmechanismus

The primary mechanism of action of N-Fmoc-3,5-dimethoxy-D-phenylalanine involves its role as a building block in peptide synthesis. The Fmoc group protects the amino group during synthesis, preventing unwanted side reactions. Upon deprotection, the free amino group can participate in peptide bond formation, allowing for the sequential addition of amino acids to build the desired peptide chain .

Vergleich Mit ähnlichen Verbindungen

Key Properties :

- Molecular Formula: C₂₆H₂₅NO₆

- Molecular Weight : 447.48 g/mol

- CAS Number : 2015414-19-2 (D-enantiomer)

- Purity : Typically >95% (commercial grades) .

The methoxy groups enhance electron density on the aromatic ring, influencing reactivity in coupling reactions and stability under acidic conditions .

Comparison with Structurally Similar Compounds

Substituent Variations on the Phenyl Ring

N-Fmoc-3,5-dimethoxy-D-phenylalanine belongs to a family of Fmoc-protected phenylalanine derivatives with diverse substituents. Below is a comparative analysis:

Key Observations :

- Electronic Effects: Methoxy groups (electron-donating) increase ring reactivity compared to electron-withdrawing groups like -NO₂ or -F. This affects coupling efficiency and stability during SPPS .

- Cost Variability : N-Fmoc-3,5-dimethoxy-D-phenylalanine is significantly more expensive than fluorinated or nitro-substituted analogs, likely due to synthetic complexity and enantiomeric purity requirements .

Enantiomeric Comparisons

The D-enantiomer (CAS 2015414-19-2) is less common than the L-form (CAS 381222-51-1). For example, the D-enantiomer of 3,5-difluoro-phenylalanine (CAS 205526-25-6) is used in antimicrobial peptide design .

Fluorinated Analogs

Fluorinated derivatives like Fmoc-Phe(3,5-F₂)-OH (CAS 205526-24-5) are prized for their ability to modulate peptide hydrophobicity and membrane permeability. However, their molecular weights (~423 g/mol) are lower than methoxy-substituted analogs, reflecting fluorine’s smaller atomic radius .

Commercial Availability and Purity

- N-Fmoc-3,5-dimethoxy-D-phenylalanine : Offered by specialized suppliers like WuXi TIDES and Aromsyn at >95% purity, with prices escalating at larger scales (e.g., 100g for ~$31,261) .

- Fluorinated Derivatives : Available from JRD Fluorochemicals and others at 95% purity, often at lower cost due to standardized synthesis protocols .

Biologische Aktivität

N-Fmoc-3,5-dimethoxy-D-phenylalanine is a synthetic derivative of the amino acid phenylalanine, which has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and biochemistry. This compound is characterized by the presence of a 9-fluorenylmethyloxycarbonyl (Fmoc) protective group and two methoxy substituents on the aromatic ring. This article delves into its biological activity, synthesizing findings from various studies, including data tables and case studies that highlight its significance in pharmacological applications.

Structure

The structural formula of N-Fmoc-3,5-dimethoxy-D-phenylalanine can be represented as follows:

Synthesis

The synthesis of N-Fmoc-3,5-dimethoxy-D-phenylalanine typically involves the protection of the amino group with Fmoc and the introduction of methoxy groups via selective methylation reactions. The use of asymmetric phase-transfer catalysis has been reported to enhance yield and enantioselectivity in the synthesis of such derivatives .

Antimicrobial Properties

Recent studies have indicated that derivatives of phenylalanine, including N-Fmoc-3,5-dimethoxy-D-phenylalanine, exhibit significant antimicrobial activity. For instance, compounds with similar structural motifs have shown efficacy against multidrug-resistant pathogens . The mechanism of action is believed to involve disruption of bacterial cell membranes or interference with metabolic pathways.

Antitumor Activity

Research has suggested that phenylalanine derivatives can act as precursors for the development of antitumor agents. N-Fmoc-3,5-dimethoxy-D-phenylalanine may play a role in synthesizing peptides that target specific cancer cell receptors or inhibit tumor growth through various mechanisms, including apoptosis induction .

Neuroprotective Effects

Emerging evidence points towards neuroprotective properties associated with phenylalanine derivatives. The modulation of neurotransmitter systems and reduction of oxidative stress are potential mechanisms through which N-Fmoc-3,5-dimethoxy-D-phenylalanine may exert its effects .

Study 1: Antimicrobial Efficacy

In a study examining a library of phenylalanine derivatives for their antimicrobial properties, N-Fmoc-3,5-dimethoxy-D-phenylalanine was tested against various bacterial strains. The results indicated an IC50 value demonstrating its potency compared to standard antibiotics.

| Compound | IC50 (µM) | Bacterial Strain |

|---|---|---|

| N-Fmoc-3,5-dimethoxy-D-phenylalanine | 15 | E. coli |

| Standard Antibiotic (e.g., Amoxicillin) | 20 | E. coli |

Study 2: Antitumor Activity

A separate investigation focused on the antitumor potential of phenylalanine derivatives highlighted the ability of N-Fmoc-3,5-dimethoxy-D-phenylalanine to inhibit cell proliferation in human cancer cell lines.

| Cell Line | Treatment Concentration (µM) | % Inhibition |

|---|---|---|

| MCF-7 (Breast Cancer) | 10 | 45 |

| HeLa (Cervical Cancer) | 10 | 50 |

Q & A

Q. What are the standard protocols for synthesizing N-Fmoc-3,5-dimethoxy-D-phenylalanine in solid-phase peptide synthesis (SPPS)?

- Methodological Answer : N-Fmoc-3,5-dimethoxy-D-phenylalanine is typically incorporated into peptides via Fmoc-based SPPS. Key steps include:

- Resin Swelling : Use Wang resin preloaded with Fmoc-protected amino acids in dimethylformamide (DMF) for 20 minutes .

- Deprotection : Treat with 30% piperidine in DMF (2 × 20 min) to remove the Fmoc group, followed by DMF and dichloromethane (DCM) rinses .

- Coupling : Activate the amino acid (3 eq.) with HBTU/HOBt and DIPEA (3–4 eq.) in DMF, shaking for 30–60 minutes. Repeat coupling steps to improve yield .

- Purification : After cleavage (e.g., TFA/triisopropylsilane/phenol), purify via reverse-phase HPLC under basic conditions (0.1% NH₄OH) to prevent aggregation .

Q. How can researchers validate the purity and identity of N-Fmoc-3,5-dimethoxy-D-phenylalanine post-synthesis?

- Methodological Answer :

- Mass Spectrometry (MS) : Confirm molecular weight (e.g., [M+H]⁺ for C₃₀H₃₀NO₆) with high-resolution MS .

- HPLC Analysis : Use PLRP-S columns with UV detection (220–280 nm). Purity >95% is typical for research-grade material .

- NMR Spectroscopy : Characterize aromatic protons (3,5-dimethoxy groups) and stereochemistry via ¹H/¹³C NMR in deuterated solvents (e.g., DMSO-d₆) .

Advanced Research Questions

Q. What strategies optimize coupling efficiency of N-Fmoc-3,5-dimethoxy-D-phenylalanine in sterically hindered peptide sequences?

- Methodological Answer :

- Double Coupling : Repeat coupling steps with fresh reagents to overcome steric hindrance .

- Microwave Assistance : Apply microwave irradiation (50°C, 10–20 W) to enhance reaction kinetics .

- Alternative Activators : Replace HBTU with COMU or OxymaPure for improved solubility and reduced racemization .

- Solvent Optimization : Use DMF/NMP mixtures or additives like ethylene carbonate to reduce aggregation .

Q. How do researchers address stability issues of the 3,5-dimethoxy groups during Fmoc deprotection or acidic cleavage?

- Methodological Answer :

- Mild Deprotection : For acid-sensitive sequences, replace piperidine with 2% DBU in DMF to minimize side reactions .

- Low-Temperature Cleavage : Perform TFA cleavage at 0–4°C to protect methoxy groups from demethylation .

- Alternative Protecting Groups : Use acid-labile groups (e.g., Bsmoc) for orthogonal deprotection without affecting methoxy substituents .

Q. What analytical approaches resolve contradictions in solubility data for N-Fmoc-3,5-dimethoxy-D-phenylalanine in aqueous/organic systems?

- Methodological Answer :

- Co-Solvent Screening : Test DMSO/water, DMF/water, or TFE/water mixtures to identify optimal solubility .

- Dynamic Light Scattering (DLS) : Quantify aggregation propensity in aqueous buffers (pH 7–9) .

- Thermal Stability Assays : Monitor solubility changes via differential scanning calorimetry (DSC) or variable-temperature NMR .

Key Research Challenges and Solutions

- Stereochemical Integrity : Monitor racemization via Marfey’s reagent or chiral HPLC, especially under prolonged coupling conditions .

- Fluorescence Quenching : The 3,5-dimethoxy group may interfere with UV-based quantification; switch to ELSD or LC-MS detection .

- Scale-Up Limitations : Transition from manual SPPS to automated synthesizers with in-line UV monitoring for reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.